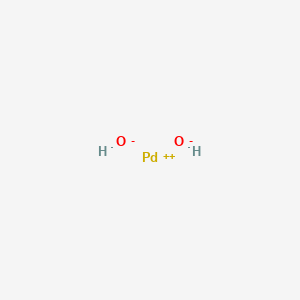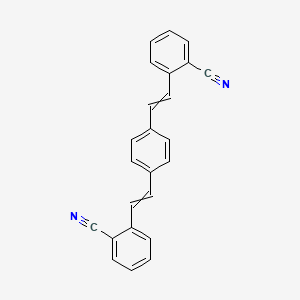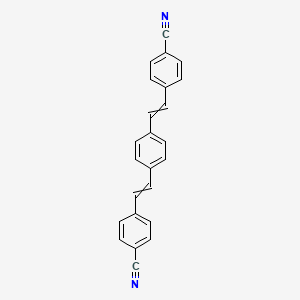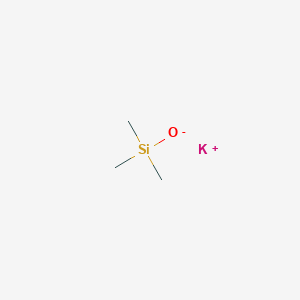
potassium;trimethyl(oxido)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;trimethyl(oxido)silane, also known as potassium trimethylsilanolate, is a chemical compound with the molecular formula C3H9KOSi. It is characterized by the presence of a potassium ion, a trimethylsilyl group, and an oxido group. This compound is commonly used as a reagent in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;trimethyl(oxido)silane can be synthesized through the reaction of hexamethyldisiloxane with potassium hydroxide. The reaction is typically carried out under reflux conditions at temperatures ranging from 100 to 103 degrees Celsius. The process involves the separation of water and the formation of this compound as a white crystalline solid .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization and drying processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Potassium;trimethyl(oxido)silane undergoes various types of chemical reactions, including:
Hydrolysis: It can hydrolyze nitriles to primary amides.
Conversion: It converts esters to carboxylic acids and dialkyl phosphonates to their monoalkyl phosphonates.
Synthesis: It is used in the synthesis of E-alkenes and nitrocefin.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryl iodides and aliphatic alkynylsilanols. The reactions are typically carried out under mild conditions, often in the presence of organic solvents such as tetrahydrofuran, diethyl ether, toluene, and dichloromethane .
Major Products
The major products formed from reactions involving this compound include primary amides, carboxylic acids, monoalkyl phosphonates, E-alkenes, and nitrocefin .
Scientific Research Applications
Potassium;trimethyl(oxido)silane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of potassium;trimethyl(oxido)silane involves its ability to act as a nucleophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the compound, allowing it to effectively participate in hydrolysis, conversion, and coupling reactions. The potassium ion stabilizes the negative charge on the oxido group, facilitating the formation of reaction intermediates and products .
Comparison with Similar Compounds
Similar Compounds
- Sodium trimethylsilanolate
- Lithium trimethylsilanolate
- Trimethylsilanol
Uniqueness
Potassium;trimethyl(oxido)silane is unique due to its specific reactivity and stability compared to similar compounds. The presence of the potassium ion provides distinct properties that make it suitable for specific reactions and applications. For example, it is more effective in certain hydrolysis and conversion reactions compared to its sodium and lithium counterparts .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry Its unique properties and reactivity make it a valuable reagent in organic synthesis, biology, medicine, and industrial processes
Properties
IUPAC Name |
potassium;trimethyl(oxido)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9OSi.K/c1-5(2,3)4;/h1-3H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKJNHPKYFYCLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9KOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
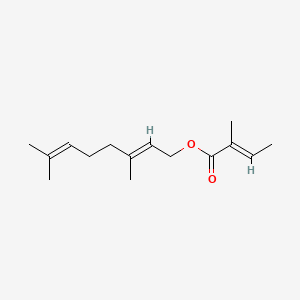
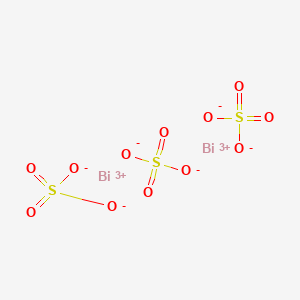
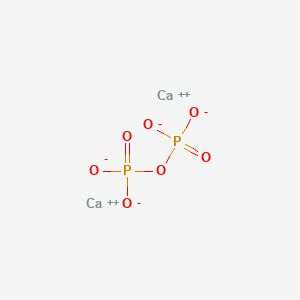
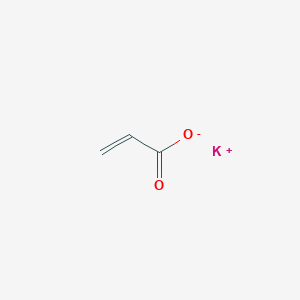
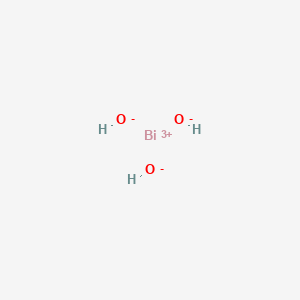
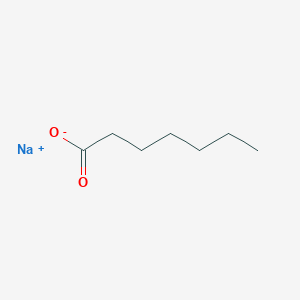
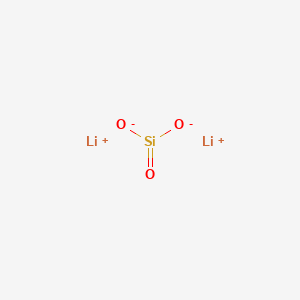
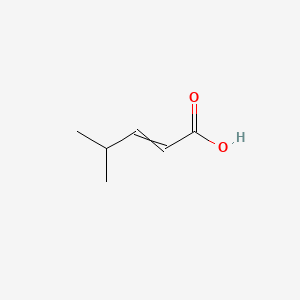
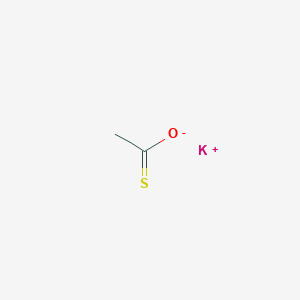
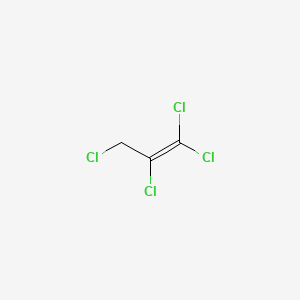
![2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane](/img/structure/B7822681.png)
